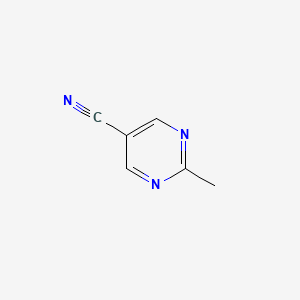

2-Methylpyrimidine-5-carbonitrile

Description

BenchChem offers high-quality 2-Methylpyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXDALJZOCGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609810 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5506-97-8 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylpyrimidine-5-carbonitrile (CAS No: 5506-97-8), a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physical characteristics, spectroscopic profile, and includes a detailed experimental protocol for its synthesis. The information is presented to support research and development activities requiring a thorough understanding of this molecule.

Chemical and Physical Properties

2-Methylpyrimidine-5-carbonitrile is a solid at room temperature with a defined melting point. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | --INVALID-LINK-- |

| Molecular Weight | 119.12 g/mol | --INVALID-LINK-- |

| Melting Point | 72 °C | --INVALID-LINK-- |

| Boiling Point | 223.5 °C at 760 mmHg | --INVALID-LINK-- |

| CAS Number | 5506-97-8 | --INVALID-LINK-- |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring. The chemical shifts of the pyrimidine ring protons are influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the nitrile carbon, and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons provide information about the electronic environment within the heterocyclic system.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylpyrimidine-5-carbonitrile would be characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the methyl and aromatic protons, as well as C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

2.3. Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (119.12 g/mol ). Fragmentation patterns would be indicative of the pyrimidine ring structure and the substituents.

Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various synthetic routes. A general and widely applicable method involves the condensation of a three-carbon synthon with an amidine. Below is a detailed experimental protocol adapted from established methodologies for the synthesis of related pyrimidine-5-carbonitriles.

3.1. Synthesis of 2-Methylpyrimidine-5-carbonitrile

This synthesis is a multi-step process that can be generalized from the synthesis of similar pyrimidine-5-carbonitrile derivatives.

Workflow for the Synthesis of Pyrimidine-5-carbonitrile Derivatives

Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

3.1.1. Materials and Reagents

-

Acetamidine hydrochloride

-

A suitable three-carbon electrophile with a nitrile group (e.g., a derivative of malononitrile or ethyl cyanoacetate that can be converted to the nitrile)

-

Base (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous solvent (e.g., ethanol, dimethylformamide)

-

Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)

3.1.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting amidine (acetamidine hydrochloride) and the three-carbon electrophile in an appropriate anhydrous solvent.

-

Addition of Base: Slowly add the base to the reaction mixture at room temperature. The choice of base and solvent is critical and depends on the specific reactivity of the starting materials.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an acidic solution to neutralize the base.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

3.1.3. Characterization

Confirm the identity and purity of the synthesized 2-Methylpyrimidine-5-carbonitrile using standard analytical techniques such as NMR, IR, and mass spectrometry, and by measuring its melting point.

Logical Relationship for Compound Characterization

Caption: Logical workflow for the structural confirmation and purity assessment of a synthesized compound.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Methylpyrimidine-5-carbonitrile is not widely available, general precautions for handling nitrile-containing heterocyclic compounds should be followed. These compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a summary of the known chemical properties of 2-Methylpyrimidine-5-carbonitrile. The tabulated physical data, along with the generalized spectroscopic information and a detailed synthetic protocol, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental work is encouraged to fully characterize this compound, including detailed solubility studies and the acquisition of experimental spectroscopic data.

2-Methylpyrimidine-5-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-Methylpyrimidine-5-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The information is presented to be readily accessible for researchers and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of 2-Methylpyrimidine-5-carbonitrile are summarized below. These properties are foundational for any experimental design, computational modeling, or chemical synthesis involving this compound.

| Property | Value | Citation(s) |

| Molecular Formula | C6H5N3 | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][3] |

| CAS Number | 5506-97-8 | [1][3][4][5] |

Structural and Property Relationship

The molecular formula and weight of 2-Methylpyrimidine-5-carbonitrile are derived directly from its constituent chemical groups. The logical relationship between the chemical name, its structural components, and its resultant molecular properties is illustrated in the diagram below. This visualization provides a clear workflow for understanding the compound's basic attributes from its nomenclature.

References

- 1. CAS 5506-97-8 | 2-methylpyrimidine-5-carbonitrile - Synblock [synblock.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 5506-97-8|2-Methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 4. 5506-97-8 Cas No. | 2-Methylpyrimidine-5-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and purity of this compound. Due to the limited availability of experimental spectroscopic data in public databases, this guide provides a summary of predicted spectroscopic data based on computational models and established spectroscopic principles. Additionally, it outlines detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methylpyrimidine-5-carbonitrile. It is important to note that these are computationally generated or theoretically derived values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (C4-H) | 8.9 - 9.1 | Singlet |

| Pyrimidine-H (C6-H) | 8.9 - 9.1 | Singlet |

| Methyl-H (CH₃) | 2.6 - 2.8 | Singlet |

Prediction Source: Computational prediction using NMRDB.org (accessed December 2025). The pyrimidine protons are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic character of the ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CH₃) | 165 - 170 |

| C4 (CH) | 158 - 162 |

| C5 (C-CN) | 110 - 115 |

| C6 (CH) | 158 - 162 |

| CN (Nitrile) | 115 - 120 |

| CH₃ (Methyl) | 20 - 25 |

Prediction Source: Computational prediction using NMRDB.org (accessed December 2025). The chemical shifts are influenced by the nitrogen atoms in the pyrimidine ring and the electron-withdrawing nature of the nitrile group.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching |

| Aliphatic C-H (Methyl) | 2850 - 3000 | Medium | Stretching |

| Nitrile (C≡N) | 2220 - 2260 | Sharp, Medium-Strong | Stretching |

| Aromatic C=N/C=C | 1400 - 1600 | Medium-Strong | Ring Stretching |

| C-H Bending | 1350 - 1480 | Variable | Bending |

These are expected ranges based on characteristic infrared group frequencies. The exact positions can vary based on the molecular environment.

Table 4: Expected Mass Spectrometry (MS) Data

| Ion Type | Expected m/z | Notes |

| Molecular Ion [M]⁺ | 119.05 | Based on the molecular formula C₆H₅N₃. |

| [M-HCN]⁺ | 92.04 | Loss of hydrogen cyanide from the pyrimidine ring is a common fragmentation pathway for pyrimidines. |

| [M-CH₃]⁺ | 104.04 | Loss of the methyl group. |

| [C₄H₂N₂]⁺ | 78.02 | Fragmentation of the pyrimidine ring. |

These are plausible fragmentation patterns for pyrimidine derivatives under electron ionization (EI). The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Methylpyrimidine-5-carbonitrile for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon. A larger number of scans and a suitable relaxation delay are necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid 2-Methylpyrimidine-5-carbonitrile sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform baseline correction and other spectral corrections as needed.

-

Identify the characteristic absorption bands and compare them to known correlation charts or spectral libraries.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe. The sample is heated in the vacuum of the instrument to produce gaseous molecules.

-

Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which is a radical cation.

-

-

Mass Analysis:

-

The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-Methylpyrimidine-5-carbonitrile.

An In-depth Technical Guide to the Solubility and Stability of 2-Methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 2-Methylpyrimidine-5-carbonitrile. Given the limited direct experimental data on this specific compound, this guide incorporates data from structurally similar molecules and details robust experimental protocols for its thorough characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Methylpyrimidine-5-carbonitrile and a closely related analogue, 4-Amino-2-methylpyrimidine-5-carbonitrile, is presented below. These properties are crucial for understanding its behavior in various experimental and physiological settings.

| Property | 2-Methylpyrimidine-5-carbonitrile | 4-Amino-2-methylpyrimidine-5-carbonitrile |

| Molecular Formula | C₆H₅N₃ | C₆H₆N₄ |

| Molecular Weight | 119.12 g/mol | 134.14 g/mol [1] |

| Appearance | Solid (predicted) | Powder[2] |

| pKa (Predicted) | Not available | 3.00 ± 0.10[2] |

| LogP (Predicted) | Not available | Not available |

Solubility Profile

Table 2.1: Solubility of 4-Amino-2-methylpyrimidine-5-carbonitrile

| Solvent | Solubility | Temperature (°C) |

| Water | 6.4 g/L[3] | 25 |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified |

| Ethanol | Soluble[3] | Not Specified |

| Methanol | Soluble[3] | Not Specified |

Based on this data, it is anticipated that 2-Methylpyrimidine-5-carbonitrile will exhibit some degree of aqueous solubility and good solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol outlines a standard gravimetric method for determining the thermodynamic solubility of 2-Methylpyrimidine-5-carbonitrile.

Objective: To determine the equilibrium solubility of 2-Methylpyrimidine-5-carbonitrile in various solvents at different temperatures.

Materials:

-

2-Methylpyrimidine-5-carbonitrile (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Workflow for Thermodynamic Solubility Determination

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrimidine-5-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its importance stems from the unique electronic properties conferred by the electron-withdrawing nitrile group, which modulates the reactivity and biological activity of the pyrimidine ring. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this crucial class of compounds.

Historical Perspective: From Pyrimidine to its Cyano-Substituted Derivatives

The journey to the synthesis of pyrimidine-5-carbonitriles is rooted in the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines.[1][2] This was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900.[3]

While these early syntheses laid the groundwork for pyrimidine chemistry, the direct incorporation of a carbonitrile group at the 5-position was a later development. The advent of multicomponent reactions (MCRs) proved to be a turning point. The Biginelli reaction, discovered by Pietro Biginelli in 1891, provided a robust method for the synthesis of dihydropyrimidinones.[4][5][6] Although the original reaction did not produce 5-cyano derivatives, its principles of one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) paved the way for future innovations.

The key to the synthesis of pyrimidine-5-carbonitriles was the introduction of a C3 synthon bearing a cyano group. Malononitrile and ethyl cyanoacetate became the reagents of choice for this purpose. Their use in condensation reactions with aldehydes and amidines or (thio)urea allowed for the direct and efficient construction of the pyrimidine-5-carbonitrile scaffold. While a definitive singular "discovery" paper for the first synthesis is not readily apparent in early literature, the collective progress in MCRs and the availability of cyano-activated methylene compounds in the 20th century led to the emergence of this important class of heterocycles.

Core Synthetic Strategies

The synthesis of pyrimidine-5-carbonitriles is dominated by one-pot, three-component reactions, valued for their efficiency and atom economy. The general approach involves the condensation of an aldehyde, a compound with an active methylene group adjacent to a nitrile (e.g., malononitrile or ethyl cyanoacetate), and a source of the N-C-N fragment (e.g., urea, thiourea, or guanidine).

The Biginelli-type Reaction for Pyrimidine-5-carbonitriles

A common and versatile method is analogous to the Biginelli reaction, where an aldehyde, a β-ketonitrile (like cyanoacetamide) or malononitrile, and urea or thiourea are condensed. This reaction can be catalyzed by acids or bases and is often performed under thermal or microwave conditions.

Guanidine-based Synthesis

The use of guanidine hydrochloride in place of urea allows for the synthesis of 2,4-diaminopyrimidine-5-carbonitriles. These compounds are of particular interest in drug discovery due to their bioisosteric relationship with purines.

Quantitative Data on Synthetic Methodologies

The following tables summarize quantitative data from various reported syntheses of pyrimidine-5-carbonitrile derivatives, showcasing the impact of different catalysts, reaction conditions, and substrates on reaction time and yield.

Table 1: Ammonium Chloride Catalyzed Solvent-Free Synthesis of Pyrimidine-5-carbonitriles [7]

| Entry | R-group of Aldehyde | X | Reaction Time (min) | Yield (%) |

| 4a | Phenyl | O | 15 | 92 |

| 4b | 4-Chlorophenyl | O | 10 | 95 |

| 4c | 4-Nitrophenyl | O | 20 | 90 |

| 4d | 4-Methoxyphenyl | O | 25 | 88 |

| 4e | 3,4-Dimethoxyphenyl | O | 25 | 85 |

| 4f | Phenyl | S | 20 | 94 |

| 4g | 4-Chlorophenyl | S | 15 | 96 |

| 4h | 4-Nitrophenyl | S | 25 | 92 |

| 4i | 4-Methoxyphenyl | S | 30 | 90 |

| 4j | 3,4-Dimethoxyphenyl | S | 30 | 88 |

| Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), urea/thiourea (1.5 mmol), NH₄Cl (10 mol%), 110°C. |

Table 2: Bone Char-Bronsted Solid Acid Catalyzed Synthesis [8]

| Entry | R-group of Aldehyde | X | Reaction Time (min) | Yield (%) |

| 1 | Phenyl | O | 12 | 91 |

| 2 | 4-Chlorophenyl | O | 5 | 97 |

| 3 | 4-Nitrophenyl | O | 15 | 93 |

| 4 | 2,4-Dichlorophenyl | O | 4 | 98 |

| 5 | 4-Methylphenyl | O | 25 | 90 |

| 8 | Phenyl | S | 30 | 96 |

| 9 | 4-Chlorophenyl | S | 20 | 95 |

| 10 | 4-Nitrophenyl | S | 38 | 90 |

| Reaction Conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), bone char-nPrN-SO₃H (0.4 mol%), 80°C, solvent-free. |

Table 3: Microwave-Assisted Synthesis of 4-amino-pyrimidine-5-carbonitriles [9]

| Entry | R-group of Aldehyde | X | Yield (%) |

| IVa | 2,4-Dichlorophenyl | S | 85 |

| IVb | 4-Chlorophenyl | S | 82 |

| IVc | 4-Nitrophenyl | S | 80 |

| IVd | 4-Methylphenyl | S | 83 |

| IVe | 4-Hydroxyphenyl | S | 85 |

| IVk | 2,4-Dichlorophenyl | O | 83 |

| IVl | 4-Chlorophenyl | O | 80 |

| IVm | 4-Nitrophenyl | O | 78 |

| IVn | 4-Methylphenyl | O | 81 |

| IVo | 4-Hydroxyphenyl | O | 84 |

| Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), urea/thiourea (1.5 mmol), microwave irradiation (200 W), 130°C. |

Detailed Experimental Protocols

Protocol 1: One-pot Synthesis of Pyrimidine-5-carbonitrile using Ammonium Chloride under Solvent-Free Conditions[7]

-

Reagents: Substituted aromatic aldehyde (10 mmol), malononitrile (10 mmol), urea or thiourea (15 mmol), and ammonium chloride (1 mmol, 10 mol%).

-

Procedure:

-

A mixture of the substituted aromatic aldehyde, malononitrile, urea/thiourea, and ammonium chloride is placed in a round-bottom flask.

-

The reaction mixture is heated in an oil bath at 110°C for the specified time (see Table 1).

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

Crushed ice is added to the flask to precipitate the solid product.

-

The crude product is filtered, washed with cold water, and recrystallized from an ethyl acetate:n-hexane (1:3) mixture to afford the pure pyrimidine-5-carbonitrile derivative.

-

-

Characterization: The structure of the synthesized compounds is confirmed by FT-IR and ¹H NMR spectroscopy.

Protocol 2: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives[10]

-

Reagents: Appropriate aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), urea (0.01 mol), potassium carbonate (0.01 mol), absolute ethanol.

-

Procedure:

-

A mixture of the aromatic aldehyde, malononitrile, urea, and potassium carbonate in absolute ethanol is refluxed for a specified duration.

-

After completion of the reaction (monitored by TLC), the reaction mixture is cooled.

-

The precipitated product is filtered, washed with ethanol, and dried.

-

Recrystallization from an appropriate solvent (e.g., ethanol or DMF) yields the pure product.

-

-

Characterization: The synthesized compounds are characterized by FT-IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 3: Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles[11]

-

Reagents: Aryl aldehyde, malononitrile, benzamidine hydrochloride, magnetic nano Fe₃O₄ particles (as catalyst).

-

Procedure:

-

A mixture of the aldehyde, malononitrile, and benzamidine hydrochloride is reacted in the presence of magnetic nano Fe₃O₄ particles.

-

The reaction is carried out under solvent-free conditions.

-

Upon completion, the catalyst is separated using an external magnet.

-

The product is then purified, typically by recrystallization.

-

-

Note: This method highlights the use of a recyclable catalyst for a more sustainable synthesis.

Conclusion

The synthesis of pyrimidine-5-carbonitriles has evolved from the foundational principles of pyrimidine chemistry to highly efficient and often green, multicomponent strategies. The historical development underscores the importance of innovation in synthetic methodology to access complex and biologically relevant molecules. The methods outlined in this guide provide a robust toolkit for researchers in medicinal chemistry and drug development, enabling the synthesis of diverse libraries of pyrimidine-5-carbonitrile derivatives for the discovery of new therapeutic agents. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable routes to this important heterocyclic scaffold.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Siegmund Gabriel - Wikipedia [en.wikipedia.org]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pyrimidine-5-Carbonitrile Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable and diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of this scaffold, focusing on its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the mechanism of action, quantitative biological data, and key experimental protocols associated with this versatile chemical entity.

A Hub of Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrimidine-5-carbonitrile scaffold has emerged as a potent framework for the design of novel anticancer agents. Its derivatives have demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines by targeting crucial enzymes and signaling pathways involved in tumor growth and survival.

A primary mechanism of action for many pyrimidine-5-carbonitrile derivatives is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer. Notably, these compounds have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

For instance, certain 2,4,6-trisubstituted pyrimidine-5-carbonitrile derivatives have exhibited significant cytotoxic effects against a panel of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and lung (A549).[1][2] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, and cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[2]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative pyrimidine-5-carbonitrile derivatives from various studies.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-Carbonitrile Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | HepG2 (Liver) | 3.56 | [2] |

| A549 (Lung) | 5.85 | [2] | |

| MCF-7 (Breast) | 7.68 | [2] | |

| Compound 7f | K562 (Leukemia) | - | [1] |

| Compound 11e | HCT-116 (Colon) | 1.14 | [3] |

| MCF-7 (Breast) | 1.54 | [3] |

Table 2: Enzyme Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives

| Compound ID | Target Enzyme | IC50 | Reference |

| 10b | EGFR | 8.29 nM | [2] |

| Compound 7f | PI3Kδ | 6.99 µM | [1] |

| PI3Kγ | 4.01 µM | [1] | |

| AKT-1 | 3.36 µM | [1] | |

| Compound 11e | VEGFR-2 | 0.61 µM | [3] |

| Compound 12b | VEGFR-2 | 0.53 µM | [3] |

Modulation of Inflammatory Pathways

Beyond its anticancer properties, the pyrimidine-5-carbonitrile scaffold has demonstrated significant potential as an anti-inflammatory agent. A key target in this context is the cyclooxygenase-2 (COX-2) enzyme, a crucial mediator of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Several novel pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety have been designed and synthesized as potent and selective COX-2 inhibitors.[4] These compounds have shown promising anti-inflammatory effects in preclinical models.

Table 3: COX-2 Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 8h | COX-2 | 1.03 | [4] |

| Compound 8n | COX-2 | 1.71 | [4] |

| Compound 8p | COX-2 | 1.15 | [4] |

| Celecoxib (Reference) | COX-2 | 0.88 | [4] |

Broad-Spectrum Antimicrobial and Antiviral Potential

The versatility of the pyrimidine-5-carbonitrile scaffold extends to its activity against microbial and viral pathogens. While this area is less explored compared to its anticancer applications, emerging evidence suggests its potential in developing new anti-infective agents.

Antimicrobial Activity

Studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives with activity against a range of bacteria and fungi. For example, certain derivatives have been screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Escherichia coli (Gram-negative bacterium), Candida albicans, and Aspergillus niger (fungi). The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cellular processes. Further research is needed to establish a comprehensive structure-activity relationship and to identify the most promising candidates for development as antimicrobial drugs.

Table 4: Antimicrobial Activity of Representative Pyrimidine-5-Carbonitrile Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Representative Derivative | Staphylococcus aureus | - | |

| Representative Derivative | Escherichia coli | - | |

| Representative Derivative | Candida albicans | - | [5] |

| Representative Derivative | Aspergillus niger | - | |

| (Note: Specific MIC values for a broad range of pyrimidine-5-carbonitrile derivatives are not extensively reported in the currently available literature.) |

Antiviral Activity

The pyrimidine scaffold, in general, is a well-established core in antiviral drug discovery. Several pyrimidine nucleoside analogs are clinically used to treat viral infections. While research specifically focusing on the antiviral properties of the pyrimidine-5-carbonitrile scaffold is emerging, initial studies have shown promise. For instance, certain pyrimidine derivatives have been investigated for their activity against influenza virus and herpes simplex virus (HSV).[6] The antiviral mechanism may involve the inhibition of viral enzymes such as polymerases or interference with viral entry and replication processes.

Table 5: Antiviral Activity of Representative Pyrimidine Derivatives

| Compound ID | Virus | EC50 (µM) | Reference |

| Representative Derivative | Influenza A | 0.1 - 0.01 | [6] |

| Representative Derivative | Influenza B | 0.1 - 0.01 | [6] |

| Representative Derivative | Herpes Simplex Virus-1 | - | |

| (Note: Specific EC50/IC50 values for a broad range of pyrimidine-5-carbonitrile derivatives are not extensively reported in the currently available literature.) |

Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine-5-carbonitrile derivatives are intricately linked to their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several pyrimidine-5-carbonitrile derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[1]

References

- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 2-Methylpyrimidine-5-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methylpyrimidine-5-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential research areas for these derivatives, complete with experimental protocols and data presented for comparative analysis.

Anticancer Activity

A primary focus of research on 2-methylpyrimidine-5-carbonitrile derivatives has been their potential as anticancer agents. These compounds have been shown to target several key signaling pathways implicated in tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 2-methylpyrimidine-5-carbonitrile have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1][2][3] Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.[1][2][3]

EGFR Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Certain 2-methylpyrimidine-5-carbonitrile derivatives have been shown to inhibit VEGFR-2, thereby potentially starving tumors of their blood supply.[4]

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that is often upregulated in cancerous tissues and is involved in inflammation and cell proliferation.[5] Dual inhibition of EGFR and COX-2 by pyrimidine-5-carbonitrile derivatives has been explored as a promising anticancer strategy.[5]

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors, demonstrating potent antitumor activity.[6]

PI3K/mTOR Signaling Pathway Inhibition

Table 1: Anticancer Activity of 2-Methylpyrimidine-5-carbonitrile Derivatives

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | EGFR/COX-2 | Colo 205 | 1.66 | [5] |

| 4f | EGFR/COX-2 | Colo 205 | 1.83 | [5] |

| 11e | VEGFR-2 | HCT-116 | 1.14 | [4] |

| 12b | VEGFR-2 | HCT-116 | IC50 not specified, but potent | [4] |

| 10b | EGFR | HepG2 | 3.56 | [1] |

| 11b | EGFR (WT & T790M) | HCT-116 | 3.37 | [2][3] |

| 7f | PI3Kδ/γ, AKT-1 | K562 | 6.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1) | [7] |

| 12b | PI3K/mTOR | Leukemia SR | 0.10 | [6] |

| 12d | PI3K/mTOR | Leukemia SR | 0.09 | [6] |

Antimicrobial Activity

The pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 2-methylpyrimidine-5-carbonitrile have shown promising activity against a range of bacterial and fungal pathogens.[8][9][10]

Table 2: Antimicrobial Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 2-Medpy-3-CN | C. tropicalis | 2 | [8] |

| Compound 7 | Bacterial and Fungal Strains | 12.5 | [11] |

| Compounds 3a, 3b, 3d, 4a-d, 9c, 10b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Not specified, but strong activity | [9] |

Anti-inflammatory Activity

Given the role of COX-2 in inflammation, and the demonstrated COX-2 inhibitory activity of some derivatives, there is a strong rationale for exploring this class of compounds as anti-inflammatory agents.[5][11] The evaluation of these compounds in models of inflammation could be a fruitful area of research.

Antiviral Activity

Pyrimidine nucleoside analogs are cornerstone drugs in antiviral therapy. The 2-methylpyrimidine-5-carbonitrile scaffold could serve as a non-nucleoside core for the development of novel antiviral agents targeting various viral enzymes and processes.[1][8]

Neurological Disorders

Recent studies have highlighted the role of pyrimidine metabolism in the central nervous system and the potential for pyrimidine derivatives to have neuroprotective and anti-neuroinflammatory effects.[11][12][13] This opens up a new and exciting avenue for the investigation of 2-methylpyrimidine-5-carbonitrile derivatives in the context of neurodegenerative diseases.

Experimental Protocols

Synthesis of 2-Methylpyrimidine-5-carbonitrile Derivatives

A general synthetic route to pyrimidine-5-carbonitrile derivatives involves the condensation of an aldehyde, a nitrile-containing active methylene compound, and a urea or thiourea derivative.[4][14][15] For the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, a reported method involves the reaction of acetamidine hydrochloride, malononitrile, and formaldehyde.[14]

General Synthesis Workflow

Detailed Protocol for Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile: [14]

-

To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

-

Heat the mixture and react at 65-70 °C for 4 hours.

-

Cool the reaction mixture to 20-25 °C.

-

Add 1.4 g of 70wt% t-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[2][5][14]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubate for 24-48 hours.

-

Compound Treatment: Treat the cells with different concentrations of the synthesized compounds and incubate for a further 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay Workflow

In Vitro Kinase Inhibition Assays (EGFR, VEGFR-2)

Kinase inhibition assays are performed to determine the potency of the compounds against their target kinases.[1][2][4] These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound in an appropriate assay buffer.

-

Reaction Initiation: In a microplate well, mix the kinase and the test compound at various concentrations and pre-incubate. Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or luminescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Derivatives of 2-methylpyrimidine-5-carbonitrile represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. The existing body of research strongly supports their further investigation as anticancer, antimicrobial, anti-inflammatory, and potentially as antiviral and neuroprotective agents. The experimental protocols provided in this guide offer a starting point for researchers to explore the exciting potential of this chemical scaffold. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Neurological Disorders of Purine and Pyrimidine Metabolism: Ingenta Connect [ingentaconnect.com]

- 12. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New perspectives on the roles of pyrimidines in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. texaschildrens.org [texaschildrens.org]

In Silico Prediction of 2-Methylpyrimidine-5-carbonitrile Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the predicted bioactivity of 2-Methylpyrimidine-5-carbonitrile, a heterocyclic compound with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this document outlines a comprehensive in silico approach to predict its biological targets and pharmacological properties. The methodologies and potential activities described herein are based on the extensive research conducted on structurally related pyrimidine-5-carbonitrile derivatives, which have shown significant promise, primarily in the field of oncology.

Physicochemical Properties of 2-Methylpyrimidine-5-carbonitrile

Chemical Structure:

-

IUPAC Name: 2-methylpyrimidine-5-carbonitrile

-

SMILES: Cc1ncc(C#N)cn1

-

InChI Key: InChI=1S/C6H5N3/c1-5-7-3-4(2-6)9-5/h3,6H,1H3 (Predicted)

The following table summarizes the predicted physicochemical properties crucial for its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 119.12 g/mol | Influences absorption and distribution; values < 500 Da are generally preferred for oral bioavailability. |

| LogP (octanol/water partition coefficient) | 0.85 | Indicates the lipophilicity of the molecule, affecting its solubility, permeability, and metabolic stability. |

| Topological Polar Surface Area (TPSA) | 62.8 Ų | Predicts the hydrogen bonding capacity and polarity, which are critical for membrane permeability and target interaction. |

| Number of Hydrogen Bond Donors | 0 | Affects solubility and binding to target proteins. |

| Number of Hydrogen Bond Acceptors | 3 | Affects solubility and binding to target proteins. |

| Rotatable Bonds | 0 | Influences conformational flexibility and binding entropy. |

Table 1: Predicted Physicochemical Properties of 2-Methylpyrimidine-5-carbonitrile.

Predicted Biological Targets and Bioactivity

Based on the established activities of a wide range of pyrimidine-5-carbonitrile derivatives, it is hypothesized that 2-Methylpyrimidine-5-carbonitrile is likely to exhibit inhibitory activity against various protein kinases. These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.

The table below lists the potential biological targets for 2-Methylpyrimidine-5-carbonitrile, extrapolated from the known bioactivities of its analogs.

| Target Family | Specific Enzymes | Predicted Activity | Therapeutic Area |

| Phosphoinositide 3-kinases (PI3Ks) | PI3Kα, PI3Kδ, PI3Kγ | Inhibition | Oncology, Inflammation |

| mTOR (mechanistic Target of Rapamycin) | mTORC1, mTORC2 | Inhibition | Oncology |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | VEGFR-2 | Inhibition | Oncology (Anti-angiogenesis) |

| Epidermal Growth Factor Receptor (EGFR) | EGFR (wild-type and mutants) | Inhibition | Oncology |

| Cyclooxygenase (COX) | COX-2 | Inhibition | Oncology, Inflammation |

Table 2: Predicted Biological Targets for 2-Methylpyrimidine-5-carbonitrile.

In Silico Prediction Methodologies

A multi-faceted in silico approach is recommended to build a comprehensive bioactivity profile for 2-Methylpyrimidine-5-carbonitrile.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This technique can be used to assess the binding affinity of 2-Methylpyrimidine-5-carbonitrile to the active sites of the potential kinase targets listed in Table 2.

Experimental Protocol:

-

Receptor Preparation: Obtain the 3D crystal structures of the target kinases (e.g., PI3K, VEGFR-2, EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate the 3D structure of 2-Methylpyrimidine-5-carbonitrile and optimize its geometry using a suitable force field.

-

Docking Simulation: Utilize docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site of the receptor.

-

Analysis: Analyze the resulting docking poses based on their binding energy scores and interactions with key amino acid residues in the active site.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the known active inhibitors of the target kinases.

Experimental Protocol:

-

Model Generation: Align a set of known active inhibitors for a specific target (e.g., EGFR) and identify common chemical features (e.g., hydrogen bond acceptors, aromatic rings).

-

Database Screening: Use the generated pharmacophore model to screen virtual libraries of compounds to identify molecules that match the model. 2-Methylpyrimidine-5-carbonitrile can be evaluated against these models.

-

Hit Validation: The identified hits, including our lead compound, would then be subjected to more rigorous analysis like molecular docking.

ADME/Tox Prediction

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (Tox) predictions are crucial for evaluating the drug-likeness of a compound. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Experimental Protocol:

-

Input: Use the SMILES string of 2-Methylpyrimidine-5-carbonitrile as input for ADME/Tox prediction web servers or software (e.g., SwissADME, admetSAR).

-

Prediction: The software will calculate various parameters based on established models, including Lipinski's rule of five, solubility, and potential for hERG inhibition or mutagenicity.

-

Analysis: Evaluate the predicted ADME/Tox profile to identify potential liabilities and guide further optimization if necessary.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental testing. The following are key experimental protocols to confirm the predicted bioactivity of 2-Methylpyrimidine-5-carbonitrile.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinases.

Experimental Protocol:

-

Assay Setup: Utilize a biochemical assay format, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.

-

Procedure: Incubate the recombinant kinase enzyme with its substrate and ATP in the presence of varying concentrations of 2-Methylpyrimidine-5-carbonitrile.

-

Data Analysis: Measure the kinase activity and calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell-Based Cytotoxicity Assays

These assays determine the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the target signaling pathways.

Experimental Protocol:

-

Cell Culture: Culture relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions.

-

Treatment: Treat the cells with a range of concentrations of 2-Methylpyrimidine-5-carbonitrile for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Use a cell viability assay, such as the MTT or CellTiter-Glo® assay, to quantify the number of viable cells.

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion

While direct experimental evidence for the bioactivity of 2-Methylpyrimidine-5-carbonitrile is currently lacking, a robust in silico predictive framework, built upon the extensive research into its structural analogs, strongly suggests its potential as a kinase inhibitor with applications in oncology. The methodologies and protocols outlined in this guide provide a clear roadmap for the virtual screening, and subsequent experimental validation of this promising compound. Further computational and laboratory investigations are warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to 2-Methylpyrimidine-5-carbonitrile and its Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylpyrimidine-5-carbonitrile and its derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. While literature on the parent compound, 2-Methylpyrimidine-5-carbonitrile, is limited, its core structure serves as a vital scaffold for a wide array of biologically active molecules. This document delves into the synthesis, chemical properties, and, most notably, the therapeutic applications of this important class of compounds, with a particular focus on their anticancer properties.

Physicochemical Properties of the Pyrimidine-5-carbonitrile Core

The pyrimidine-5-carbonitrile scaffold is a key pharmacophore. The physicochemical properties of derivatives can be fine-tuned by substitutions on the pyrimidine ring to optimize their drug-like characteristics.

Table 1: Physicochemical Data for Representative Pyrimidine-5-carbonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties | Reference |

| 2-Methylpyrimidine-5-carbonitrile | C₆H₅N₃ | 119.12 | 5506-97-8 | Core scaffold | [1] |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | C₆H₆N₄ | 134.14 | 698-29-3 | Soluble in DMSO, ethanol, and methanol. Slightly soluble in water (6.4 g/L at 25°C). | [2] |

| 5-Methylpyrimidine-2-carbonitrile | C₆H₅N₃ | 119.12 | 38275-54-6 | Isomer of the parent compound. | [3] |

Synthesis of Pyrimidine-5-carbonitrile Derivatives

The synthesis of the pyrimidine-5-carbonitrile core is most commonly achieved through a multi-component reaction, often a variation of the Biginelli reaction. This approach allows for the efficient construction of the heterocyclic ring system from simple starting materials.

A general and widely adopted method involves the condensation of an aldehyde, a compound containing an active methylene group (such as malononitrile or ethyl cyanoacetate), and a source of the amidine functionality (like thiourea, urea, or guanidine).[4][5]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to produce substituted pyrimidine-5-carbonitrile derivatives.

Experimental Protocol: One-pot Synthesis of Pyrimidine-5-carbonitrile Derivatives

This protocol is adapted from a general method for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions.[5]

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Urea or Thiourea (1.8 mmol)

-

Malononitrile (1.2 mmol)

-

Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[5]

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) apparatus

-

Distilled water

-

Hot ethanol

Procedure:

-

Combine the aldehyde, urea/thiourea, malononitrile, and catalyst in a round-bottom flask.

-

Heat the mixture to 80°C with stirring under solvent-free conditions.

-

Monitor the reaction progress using TLC.

-

Upon completion, add distilled water to the reaction mixture and cool to room temperature.

-

Filter the resulting precipitate and wash it with hot ethanol (3 x 2 mL).

-

The crude product can be further purified by recrystallization.

Biological Activity and Therapeutic Potential

Derivatives of 2-methylpyrimidine-5-carbonitrile have demonstrated a broad range of biological activities, with a significant number of studies focusing on their potential as anticancer agents. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. The mechanism of action often involves the inhibition of signaling pathways crucial for tumor growth and angiogenesis.

Table 2: In Vitro Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Series 1 (VEGFR-2 Inhibitors) | ||||

| Compound 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 Inhibition | [6] |

| MCF-7 (Breast) | 1.54 | [6] | ||

| Compound 12b | HCT-116 (Colon) | - | VEGFR-2 Inhibition (IC₅₀ = 0.53 µM) | [6] |

| Compound 9d | HCT-116 (Colon) | - | Higher activity than sorafenib | [6] |

| Series 2 (EGFR Inhibitors) | ||||

| Compound 10b | HepG2 (Liver) | 3.56 | EGFR Inhibition (IC₅₀ = 8.29 nM) | [7] |

| A549 (Lung) | 5.85 | [7] | ||

| MCF-7 (Breast) | 7.68 | [7] | ||

| Series 3 (Dual EGFR/COX-2 Inhibitors) | ||||

| Compound 4e | Colo 205 (Colon) | 1.66 | Dual EGFR/COX-2 Inhibition | [8] |

| Compound 4f | Colo 205 (Colon) | 1.83 | [8] |

Signaling Pathways in Cancer Targeted by Pyrimidine-5-carbonitrile Derivatives

Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. These pathways are critical for tumor angiogenesis, proliferation, and survival.

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and how its inhibition by certain pyrimidine-5-carbonitrile derivatives can block downstream signaling, leading to an anti-angiogenic effect.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard protocol to assess the cytotoxic effects of novel compounds on cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

96-well plates

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Test compounds (pyrimidine-5-carbonitrile derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The 2-methylpyrimidine-5-carbonitrile scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds, coupled with the ability to readily modify their structure, allows for the generation of diverse chemical libraries for biological screening. The potent and selective inhibitory activities of many derivatives against key cancer-related targets like VEGFR-2 and EGFR underscore their therapeutic potential.

Future research in this area will likely focus on:

-

The synthesis of novel derivatives with improved potency and selectivity.

-

In-depth investigation of the mechanisms of action to identify new cellular targets.

-

Optimization of pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and safety.

-

Exploration of the therapeutic potential of these compounds in other disease areas beyond cancer, such as inflammatory and viral diseases.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the promising field of 2-methylpyrimidine-5-carbonitrile derivatives. The wealth of data on their synthesis and biological activity, combined with the detailed experimental protocols, should facilitate further exploration and innovation in this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. new.zodml.org [new.zodml.org]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-methylpyrimidine-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The described synthetic approach is a two-step process commencing with the formation of a key aminopyrimidine intermediate, followed by a deamination reaction to yield the final product.

Introduction

Pyrimidine-5-carbonitrile derivatives are prevalent scaffolds in a variety of pharmacologically active molecules. The 2-methyl substituted variant is of particular interest for the synthesis of targeted therapeutics. The following protocols detail a reliable and high-yielding synthetic route to 2-methylpyrimidine-5-carbonitrile, designed for application in a research and development laboratory setting.

Overall Synthetic Scheme

The synthesis of 2-methylpyrimidine-5-carbonitrile is achieved through a two-step process. The initial step involves a multi-component reaction to form 4-amino-2-methylpyrimidine-5-carbonitrile. This intermediate is then subjected to a deamination reaction to afford the desired product.

Figure 1: Overall two-step synthesis of 2-methylpyrimidine-5-carbonitrile.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

| Parameter | Value | Reference |

| Starting Materials | Acetamidine hydrochloride, Malononitrile, Formaldehyde | [1] |

| Solvent | tert-Butanol, Water | [1] |

| Reaction Temperature | 65-70 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 92.6% | [1] |

| Purity (HPLC) | 99.6% | [1] |

Table 2: Deamination of 4-Amino-2-methylpyrimidine-5-carbonitrile

| Parameter | Value | Reference |

| Starting Material | 4-Amino-2-methylpyrimidine-5-carbonitrile | General Method |

| Reagents | Sodium nitrite, Sulfuric acid, Hypophosphorous acid | [2][3] |

| Reaction Temperature | 0-5 °C (Diazotization), Room Temp. (Reduction) | [2][3] |

| Typical Yield | 60-80% (Estimated) | General Method |

Experimental Protocols

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

This protocol is adapted from a reported procedure and outlines a one-pot synthesis of the key intermediate.[1]

Materials:

-

Acetamidine hydrochloride

-

Malononitrile

-

30% Aqueous formaldehyde

-

tert-Butanol

-

Deionized water

-

tert-Butyl hydroperoxide (70 wt% in water)

Equipment:

-

50 mL three-necked flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

Procedure:

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

-

Heat the reaction mixture to 65-70 °C with stirring and maintain this temperature for 4 hours.

-

After 4 hours, cool the mixture to 20-25 °C.

-

Carefully add 70 wt% tert-butyl hydroperoxide (1.4 g) to the reaction mixture.

-

Stir the mixture at 30-35 °C for 1 hour.

-

The reaction progress and product purity can be monitored by an external standard method using HPLC.

-

Upon completion, the product can be isolated and purified by standard laboratory techniques such as crystallization.

Expected Outcome:

The expected product is 2-methyl-4-amino-5-cyanopyrimidine with a reported yield of 92.6% and an HPLC purity of 99.6%.[1]

Figure 2: Workflow for the synthesis of the aminopyrimidine intermediate.

Step 2: Deamination of 4-Amino-2-methylpyrimidine-5-carbonitrile

This protocol describes a general procedure for the deamination of an aminopyrimidine via diazotization followed by reduction.

Materials:

-

4-Amino-2-methylpyrimidine-5-carbonitrile

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Hypophosphorous acid (50% aqueous solution)

-

Deionized water

-

Ice

-

Sodium bicarbonate

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Beaker or flask suitable for the reaction scale

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a beaker cooled in an ice bath to 0-5 °C, dissolve 4-amino-2-methylpyrimidine-5-carbonitrile (1 equivalent) in a minimal amount of cold concentrated sulfuric acid with stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a small amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred pyrimidine solution, ensuring the temperature remains between 0-5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.

-

-

Reduction:

-

In a separate flask, cool an excess of 50% hypophosphorous acid (e.g., 5-10 equivalents) in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the evolution of gas ceases.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-methylpyrimidine-5-carbonitrile can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Expected Outcome:

The expected product is 2-methylpyrimidine-5-carbonitrile. Yields for this type of reaction can typically range from 60-80%.

Figure 3: Workflow for the deamination of the aminopyrimidine intermediate.

Safety Precautions

-

General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Malononitrile: Highly toxic and can be fatal if swallowed, inhaled, or in contact with skin. Handle with extreme caution.

-

Formaldehyde: A known carcinogen and sensitizer. Avoid inhalation of vapors.

-

tert-Butyl hydroperoxide: A strong oxidizing agent. Handle with care and keep away from combustible materials.

-

Sodium nitrite: An oxidizing agent and toxic.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Hypophosphorous Acid: Corrosive. Handle with care.

-

Diazonium Salts: Aryl diazonium salts can be unstable and potentially explosive, especially when dry. It is crucial to keep them in a cold solution and use them immediately after preparation. Do not attempt to isolate the diazonium salt intermediate.

Characterization

The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group.

These detailed protocols and application notes provide a solid foundation for the successful synthesis of 2-methylpyrimidine-5-carbonitrile in a laboratory setting. Researchers are advised to consult the primary literature for further details and to perform a thorough risk assessment before commencing any experimental work.

References

Synthesis of 2-Methylpyrimidine-5-carbonitrile: A Detailed Protocol for Drug Discovery and Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 2-Methylpyrimidine-5-carbonitrile, a key building block in the development of various pharmaceutical compounds. The described method is based on a palladium-catalyzed cyanation reaction of 2-methyl-5-bromopyrimidine, a common and efficient approach for the formation of aryl nitriles. This protocol offers a detailed experimental procedure, a summary of reaction conditions, and a visual representation of the synthetic workflow, intended to facilitate its application in a laboratory setting.

Introduction